molecular formula C8H14ClNO2 B2528162 Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride CAS No. 52632-29-8

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Cat. No.: B2528162
CAS No.: 52632-29-8
M. Wt: 191.66
InChI Key: ACZLGIGMHGHJGH-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a derivative of tetrahydropyridine and is known for its applications in various fields of scientific research, particularly in the study of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds.

Scientific Research Applications

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is widely used in scientific research, particularly in the following areas:

    Neurological Research: It is used to study the mechanisms of neurodegenerative diseases such as Parkinson’s disease.

    Pharmacological Studies: The compound serves as a model for testing neuroprotective agents and understanding dopaminergic neurotoxicity.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is employed in experiments to investigate cellular responses to oxidative stress and mitochondrial dysfunction.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the dopaminergic system. It is metabolized by monoamine oxidase B to produce toxic metabolites such as 1-methyl-4-phenylpyridinium (MPP+). MPP+ inhibits mitochondrial complex I, leading to ATP depletion and increased oxidative stress, which ultimately results in neuronal damage .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): A well-known neurotoxin used in Parkinson’s disease research.

    Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Another derivative with similar structural features but different functional groups.

Uniqueness

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is unique due to its specific ester linkage, which influences its reactivity and interaction with biological systems. Its ability to serve as a precursor for various neurotoxic metabolites makes it particularly valuable in neurological research .

Properties

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h3H,4-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZLGIGMHGHJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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